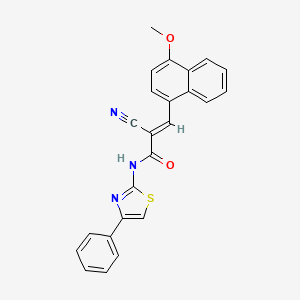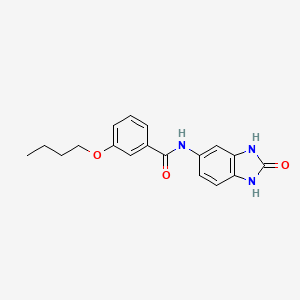
5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide often involves multi-step procedures starting from basic chemical precursors. For example, a related compound was synthesized via a 4-step procedure starting from Ethyl(ethoxymethylene) cyanoacetate and 4-Chloroacetophenone, displaying antitumor activities, indicating the potential for similar synthetic routes for the compound (Xin, 2012).
Molecular Structure Analysis
Molecular structure analysis involves both experimental and computational methods to understand the spatial arrangement and electronic properties of a molecule. For instance, the molecular interaction of a related antagonist with the CB1 cannabinoid receptor was studied, highlighting the importance of structural analysis in understanding compound-receptor interactions (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving isoxazole derivatives can lead to a variety of products with potential insecticidal activity. A study on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and their subsequent oxidation to sulfonylmethyl derivatives exemplifies the chemoselective nucleophilic chemistry these compounds can undergo (Yu et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application. For example, the crystal and molecular structure of a related thiadiazole compound was characterized, providing insights into the geometrical and electronic properties that can be compared to this compound (Kerru et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
One significant area of application for compounds related to 5-(4-chlorophenyl)-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide is in antitumor research. Studies have explored its derivatives for potential anticancer properties. For instance, research on pyrazolo pyrimidine derivatives, including compounds with structural similarities to this compound, showed promising antitumor activities. The design of these compounds is based on the general structure of pyrazolo pyrimidine, known for antitumor activity, indicating a potential pathway for developing new anticancer agents (Xin, 2012).
Polymer Synthesis and Characterization
Another research domain involves the synthesis of polymers incorporating pyridine moieties. For example, studies on new polyamides based on pyridine derivatives demonstrated the preparation of polymers with inherent viscosities suitable for various applications. These polymers, characterized by their solubility and thermal properties, underscore the versatility of pyridine-based compounds in creating materials with specific desirable properties (Faghihi & Mozaffari, 2008).
Spectroscopic and Theoretical Studies
The molecular structure and properties of compounds structurally related to this compound have also been a subject of interest. Spectroscopic and quantum chemical studies provide insights into their electronic properties, structural geometry, and potential applications in materials science. For instance, detailed theoretical analyses have elucidated the electronic structures and potential non-linear optical (NLO) properties of related compounds, offering avenues for developing novel materials (Kerru et al., 2019).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-5-3-12(4-6-13)15-8-14(20-22-15)16(21)19-10-11-2-1-7-18-9-11/h1-9H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQNWBFFHICWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4630745.png)

![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4630750.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B4630760.png)
![1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4630765.png)

![4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B4630772.png)
![3-amino-4,6-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4630776.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4630787.png)
![2-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630792.png)
![methyl 4-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630800.png)
![N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B4630811.png)